1-(Tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid
Overview
Description
The tert-butyloxycarbonyl protecting group or tert-butoxycarbonyl protecting group (BOC group) is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of Boc-protected amino acid ionic liquids (Boc-AAILs) is achieved by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The neat Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature .Molecular Structure Analysis
The molecular weight of the compound is 243.26 g/mol . The structure of the compound includes a tert-butoxycarbonyl group attached to a pyrrolidine ring, which is further substituted with a fluorine atom and a carboxylic acid group .Chemical Reactions Analysis
The Boc-protected amino acid ionic liquids (Boc-AAILs) were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 min .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It is stored under inert gas and is sensitive to air and heat . It is also soluble in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .Scientific Research Applications
Antibacterial Agent Synthesis
1-(Tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid and its derivatives have been actively researched for their potential as antibacterial agents. A series of novel chiral naphthyridone carboxylic acids, characterized by aminopyrrolidine substituents, demonstrated significant antibacterial activity. Specifically, the stereochemistry of the pyrrolidine ring's asymmetric centers was found crucial for maintaining this activity, highlighting the importance of chirality in these compounds' effectiveness (Di Cesare et al., 1992). Moreover, compounds with a 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid structure exhibited better antibacterial activities than their non-tert-butoxycarbonyl counterparts, indicating the potential of tert-butoxycarbonyl as a functional group in antimicrobial compounds (Song et al., 2009).
Chemical Synthesis and Structural Studies
The tert-butoxycarbonyl group, a common protective group in peptide synthesis, has been utilized in various chemical synthesis processes. For instance, an alkoxide anion-triggered tert-butoxycarbonyl group migration involving a base-generated alkoxide showcased a unique mechanism through an unusual nine-membered cyclic transition state (Xue & Silverman, 2010). Additionally, a novel tert-butoxycarbonylation reagent, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline, was found to facilitate chemoselective reactions in high yield under mild conditions without the need for a base (Saito et al., 2006). The determination of the absolute configuration of chiral compounds through vibrational circular dichroism and chemical synthesis further exemplifies the role of tert-butoxycarbonyl in structural studies (Procopiou et al., 2016).
Mechanism of Action
Target of Action
The primary target of 1-(Tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid is the amino group in organic synthesis . The compound is used as a protecting group for amines, which are key functionalities present in several compounds such as natural products, amino acids, and peptides .
Mode of Action
The compound, also known as the Boc group, is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process is known as Boc protection . The Boc group is preferred in amino protection due to its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Biochemical Pathways
The Boc group plays a crucial role in peptide synthesis. It is used in the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .
Result of Action
The result of the action of this compound is the protection of the amino group, which prevents it from reacting with other compounds during synthesis . This allows for selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reactions take place under room temperature conditions for 1–4 hours with yields up to 90% . Moreover, the compound’s stability can be affected by factors such as temperature, pH, and the presence of other chemicals in the reaction environment.
Safety and Hazards
Future Directions
The use of Boc-protected amino acids in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The development of novel RTILs consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of commercially available tert-butyloxycarbonyl (Boc)-protected amino acids is a promising area of research .
Biochemical Analysis
Biochemical Properties
1-(Tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. The tert-butoxycarbonyl (Boc) group is a common protecting group used to prevent unwanted reactions at the amino site. This compound interacts with enzymes such as peptidases and proteases, which can cleave the Boc group under specific conditions, thereby allowing the amino group to participate in subsequent reactions . Additionally, it may interact with other biomolecules like nucleophiles, which can attack the carbonyl carbon, leading to the removal of the Boc group.
Cellular Effects
The effects of this compound on various cell types and cellular processes are primarily related to its role as a protecting group. In cellular environments, the compound can influence cell signaling pathways by temporarily blocking amino groups on peptides and proteins, thus preventing their interaction with other cellular components . This can affect gene expression and cellular metabolism by modulating the availability of functional amino groups necessary for protein synthesis and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation and removal of the Boc protecting group. The mechanism involves the nucleophilic attack on the carbonyl carbon of the Boc group, leading to its cleavage and the release of the free amino group . This process can be catalyzed by acids or enzymes, such as trifluoroacetic acid or peptidases, which facilitate the removal of the Boc group under mild conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are crucial for its effective use in biochemical reactions. The compound is generally stable under ambient conditions but can degrade over time when exposed to moisture or acidic environments . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to the compound can lead to gradual deprotection and activation of amino groups, influencing cellular processes over time.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound effectively protects amino groups without causing significant toxicity . At higher doses, adverse effects such as toxicity and cellular stress may occur due to the accumulation of the compound and its degradation products . Threshold effects have been observed, where a specific dosage range is required to achieve the desired protective effect without inducing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to amino acid and peptide synthesis. The compound interacts with enzymes such as carboxylesterases and peptidases, which facilitate the removal of the Boc group and the subsequent incorporation of the amino group into metabolic pathways . This interaction can affect metabolic flux and the levels of metabolites involved in protein synthesis and degradation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be localized to specific cellular compartments where it exerts its protective effects on amino groups. Its distribution is influenced by factors such as solubility, cellular uptake mechanisms, and binding affinity to transport proteins.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific organelles, such as the endoplasmic reticulum or lysosomes, where it participates in the protection of amino groups during protein synthesis and processing. This localization is essential for its function and effectiveness in biochemical reactions.
Properties
IUPAC Name |
3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO4/c1-9(2,3)16-8(15)12-5-4-10(11,6-12)7(13)14/h4-6H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMHYDQOUZWQQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677641 | |
Record name | 1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001754-59-1 | |
Record name | 1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(tert-butoxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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